(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol This compound is characterized by its pyrano[4,3-B]pyridine structure, which is a fused bicyclic system containing both pyridine and pyran rings
Vorbereitungsmethoden
The synthesis of (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrano[4,3-B]pyridine core, followed by functionalization to introduce the methanamine group . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the hydrogen atoms, forming substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine can be compared with other similar compounds, such as:
5H-Pyrano[4,3-b]pyridine-3-methanamine, 7,8-dihydro-: This compound shares a similar core structure but may differ in functional groups and substituents.
Other Pyrano[4,3-B]pyridine Derivatives: These compounds have variations in the pyridine and pyran rings, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H12N2O |
---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C9H12N2O/c10-4-7-3-8-6-12-2-1-9(8)11-5-7/h3,5H,1-2,4,6,10H2 |
InChI-Schlüssel |
BHQJIQCVBKNVLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1N=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.